molecular formula C21H16O B073941 9,10[1',2']-Benzenoanthracene-9(10H)-methanol CAS No. 1469-57-4

9,10[1',2']-Benzenoanthracene-9(10H)-methanol

Cat. No. B073941
CAS RN: 1469-57-4
M. Wt: 284.3 g/mol
InChI Key: CQVGCHLOTZBAEO-UHFFFAOYSA-N
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Description

9,10[1',2']-Benzenoanthracene-9(10H)-methanol, also known as BAMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar and other fossil fuels. BAMM has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for DNA and RNA, as well as a photosensitizer for photodynamic therapy. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been used to study the effects of PAHs on human health and the environment.

Mechanism Of Action

The mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is not fully understood, but it is believed to interact with DNA and RNA through intercalation and hydrogen bonding. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to induce oxidative stress and DNA damage, which may contribute to its cytotoxic effects.

Biochemical And Physiological Effects

9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its fluorescent properties, which make it useful as a probe for DNA and RNA. It is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. One area of interest is the development of new synthesis methods to increase the yield and purity of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. Another area of interest is the study of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol's potential applications in photodynamic therapy and other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol and its effects on human health and the environment.
In conclusion, 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is a chemical compound that has shown potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol in scientific research.

Synthesis Methods

9,10[1',2']-Benzenoanthracene-9(10H)-methanol can be synthesized using various methods, including the reduction of 9,10-[1',2']-benzenoanthracene-9,10-quinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 9,10-[1',2']-benzenoanthracene-9,10-dione with sodium borohydride or lithium aluminum hydride followed by oxidation with chromium trioxide. The yield of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol using these methods ranges from 30-60%.

properties

CAS RN

1469-57-4

Product Name

9,10[1',2']-Benzenoanthracene-9(10H)-methanol

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenylmethanol

InChI

InChI=1S/C21H16O/c22-13-21-17-10-4-1-7-14(17)20(15-8-2-5-11-18(15)21)16-9-3-6-12-19(16)21/h1-12,20,22H,13H2

InChI Key

CQVGCHLOTZBAEO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO

Other CAS RN

1469-57-4

synonyms

9,10-Dihydro-9,10-[1,2]benzenoanthracene-9-methanol

Origin of Product

United States

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